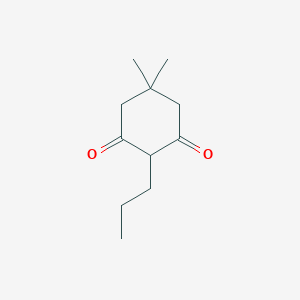
5,5-Dimethyl-2-propylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-propylcyclohexane-1,3-dione, also known as diketone, is a cyclic organic compound that is widely used in the chemical industry. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 68-70°C. Diketone is an important intermediate in the synthesis of various organic compounds and is used in a variety of scientific research applications.
Mecanismo De Acción
Diketone is a reactive molecule that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione can undergo nucleophilic addition reactions, which are important in the synthesis of chiral compounds.
Efectos Bioquímicos Y Fisiológicos
Diketone is not known to have any significant biochemical or physiological effects. However, it is important to handle it with care as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diketone is a useful intermediate in the synthesis of various organic compounds and is relatively easy to synthesize. However, it is important to handle it with care as it can be harmful if ingested or inhaled. Diketone is also sensitive to air and moisture and should be stored in a dry, air-tight container.
Direcciones Futuras
There are several future directions for research involving 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. One area of interest is the development of new synthetic methods for the preparation of chiral compounds using 5,5-Dimethyl-2-propylcyclohexane-1,3-dione as a starting material. Another area of interest is the study of the reactivity of 5,5-Dimethyl-2-propylcyclohexane-1,3-dione with other organic molecules, which could lead to the development of new chemical reactions. Additionally, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione could be used in the synthesis of new materials with unique properties, such as polymers and liquid crystals.
Métodos De Síntesis
Diketone can be synthesized through a variety of methods, including the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to yield 5,5-Dimethyl-2-propylcyclohexane-1,3-dione.
Aplicaciones Científicas De Investigación
Diketone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Diketone is also used in the synthesis of various natural products, such as vitamins and steroids.
Propiedades
Número CAS |
1919-64-8 |
|---|---|
Nombre del producto |
5,5-Dimethyl-2-propylcyclohexane-1,3-dione |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h8H,4-7H2,1-3H3 |
Clave InChI |
KLQDATMPJJSEHG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)CC(CC1=O)(C)C |
SMILES canónico |
CCCC1C(=O)CC(CC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



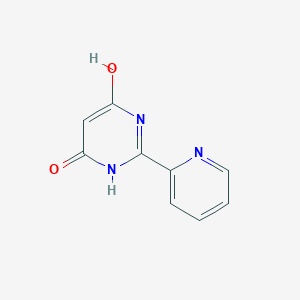
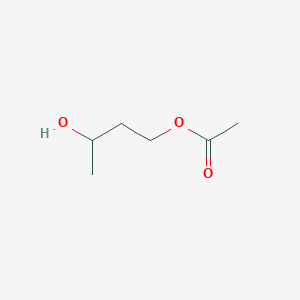
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
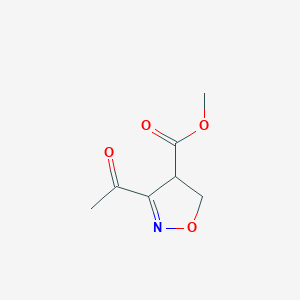
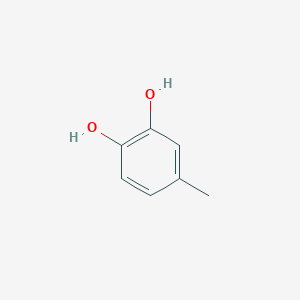
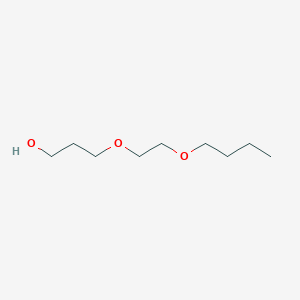

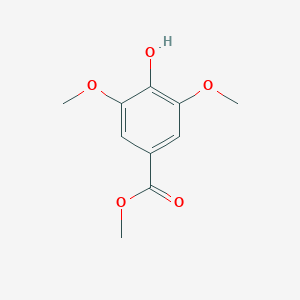
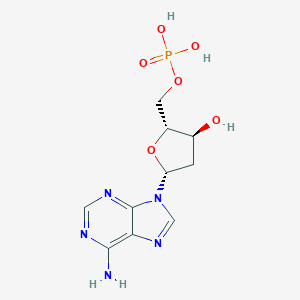
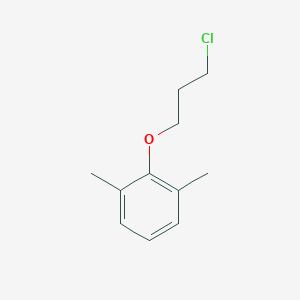
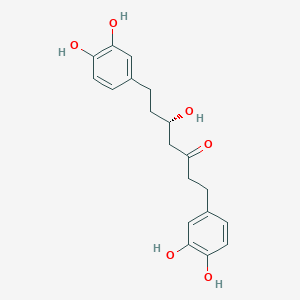
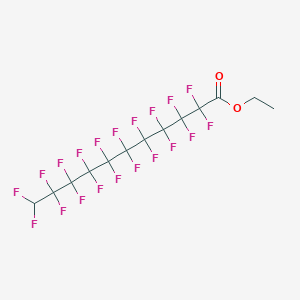
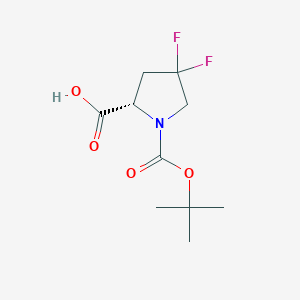
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)